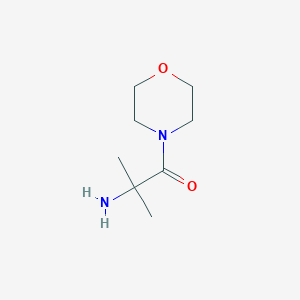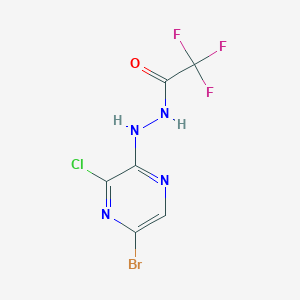
N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with bromine and chlorine atoms, as well as a trifluoroacetohydrazide group, which contributes to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 5-bromo-3-chloropyrazine-2-carboxylic acid with trifluoroacetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Activation of the carboxylic acid: The carboxylic acid group is activated using trifluoroacetic anhydride to form an intermediate.
Hydrazide formation: The intermediate reacts with hydrazine hydrate to yield N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the hydrazide group.
Condensation Reactions: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Substitution: Products include derivatives with different substituents on the pyrazine ring.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Condensation: Hydrazones are the major products formed from condensation reactions.
科学研究应用
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
5-Bromo-3-chloropyrazin-2-amine: Shares the pyrazine ring with bromine and chlorine substitutions.
5-Bromo-2-chloropyridine: Similar halogenated heterocyclic compound.
N-(5-bromo-3-chloropyrazin-2-yl)acetamide: Another derivative with similar structural features.
Uniqueness
N’-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide is unique due to the presence of the trifluoroacetohydrazide group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C6H3BrClF3N4O |
|---|---|
分子量 |
319.47 g/mol |
IUPAC 名称 |
N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C6H3BrClF3N4O/c7-2-1-12-4(3(8)13-2)14-15-5(16)6(9,10)11/h1H,(H,12,14)(H,15,16) |
InChI 键 |
RGNZALQXJKIZHN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)NNC(=O)C(F)(F)F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


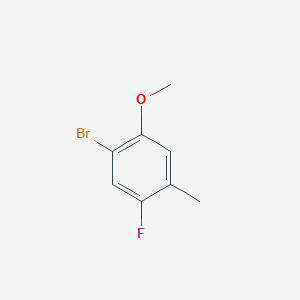
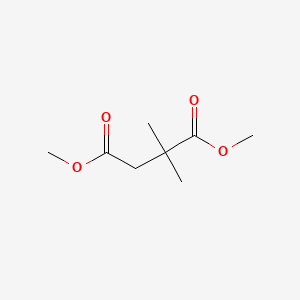


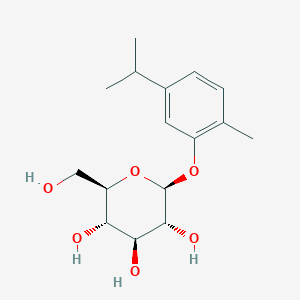
![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
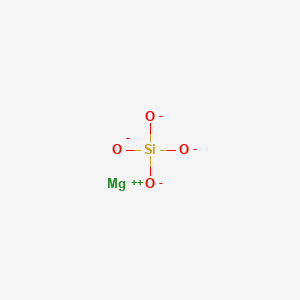
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
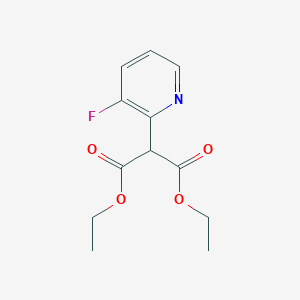
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
